4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide
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Overview
Description
4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound has garnered significant interest due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). The unique structure of this compound allows it to interact with various molecular targets, making it a promising candidate for drug development and other scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable amine to form the pyrrolopyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents to ensure the scalability and economic viability of the process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and carboxamide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups .
Scientific Research Applications
4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of FGFRs, making it a valuable tool in studying cell signaling pathways.
Medicine: Due to its inhibitory effects on FGFRs, it is being explored as a potential therapeutic agent for various cancers.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide involves its interaction with FGFRs. The compound binds to the ATP-binding site of the receptor, inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling molecules, thereby disrupting the FGFR signaling pathway. This inhibition can lead to reduced cell proliferation, migration, and survival, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Indole derivatives: Indoles are another class of heterocyclic compounds with similar biological activities but different structural features.
Uniqueness
4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit FGFRs with high potency sets it apart from other similar compounds, making it a valuable tool in scientific research and drug development .
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C9H9N3O/c1-5-2-3-11-9-6(5)4-7(12-9)8(10)13/h2-4H,1H3,(H2,10,13)(H,11,12) |
InChI Key |
QFDRRULRQJTRHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(NC2=NC=C1)C(=O)N |
Origin of Product |
United States |
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